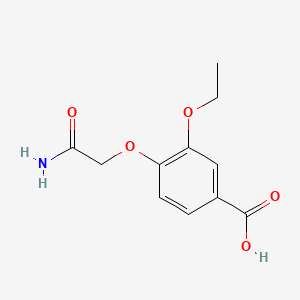

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-amino-2-oxoethoxy)-3-ethoxybenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-2-16-9-5-7(11(14)15)3-4-8(9)17-6-10(12)13/h3-5H,2,6H2,1H3,(H2,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLVIZATSXXNAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)O)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid typically involves the reaction of 4-hydroxy-3-ethoxybenzoic acid with ethyl chloroformate to form an intermediate ester. This intermediate is then reacted with ammonia to introduce the amino group, followed by hydrolysis to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles in polar solvents.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives with reduced carbonyl groups.

Substitution: Compounds with different functional groups replacing the ethoxy group.

Scientific Research Applications

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carbonyl groups play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzoic Acid Derivatives

Key Comparative Insights

Substituent Effects on Reactivity and Yield

- Ethoxy vs. However, methoxy derivatives may exhibit higher solubility in polar solvents.

- Bromine Substitution : Bromination at position 5 () increases molecular weight (318.12 g/mol) and may alter electronic properties, affecting binding affinity in biological targets .

Functional Group Diversity

- Amino-Oxoethoxy vs. Carboxymethyl: In Repaglinide impurity analogs, replacing the amino-oxoethoxy group with a carboxymethyl group (-CH₂COOH) increases acidity (pKa ~2–3), altering pharmacokinetic properties .

- Azo Linkages : Benzothiazolyl azo benzoic acids () exhibit strong absorbance in UV-vis spectra (λₐᵦₛ ~400–500 nm) due to conjugation, unlike the target compound, which lacks such chromophores .

Biological Activity

4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms, and relevant case studies based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H15N1O4

- Molecular Weight : 239.25 g/mol

This compound features an ethoxy group and an amino ketone moiety, which may contribute to its biological properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : The presence of functional groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity

Research has indicated that this compound exhibits various biological activities:

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance, it has demonstrated significant cytotoxic effects against non-small-cell lung carcinoma (NCI-H460) cells, with a reported increase in binding affinity to antiapoptotic Bcl-2 proteins by over three-fold compared to control compounds .

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been screened against several pathogens, including Cryptococcus neoformans and Candida albicans, showing promising inhibition rates that surpass those of standard antifungal agents like ketoconazole .

Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

- Study on Anticancer Properties : A study focused on the structure-activity relationship (SAR) of similar compounds found that modifications at specific positions significantly enhanced their binding affinity to Bcl-2 proteins and increased cytotoxicity against cancer cells .

- Antimicrobial Testing : A comparative analysis of organotin derivatives highlighted the importance of structural variations in achieving higher antimicrobial efficacy. This suggests that similar modifications in this compound could enhance its bioactivity .

Data Table: Biological Activities Comparison

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(2-Amino-2-oxoethoxy)-3-ethoxybenzoic acid, and what intermediates are critical in its preparation?

- Methodological Answer : The synthesis typically begins with 4-hydroxybenzaldehyde and glycine under basic conditions to form the intermediate 4-(2-amino-2-oxoethoxy)benzaldehyde. Subsequent oxidation or coupling reactions introduce the ethoxybenzoic acid moiety. Key steps include:

- Reaction Conditions : Use of NaOH/EtOH for condensation, followed by catalytic hydrogenation or oxidative agents like KMnO₄ for final functionalization .

- Critical Intermediates : The glycine-derived intermediate ensures proper functionalization of the aromatic ring, while protecting groups may be required to prevent side reactions during ethoxy group introduction.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) reveals a nearly planar geometry. The crystal packing is stabilized by O–H⋯O and C–H⋯O hydrogen bonds, forming chains parallel to the [111] direction. Key parameters include:

- Hydrogen Bond Metrics : O⋯O distances of ~2.65–2.85 Å and angles close to 170°, indicative of strong intermolecular interactions .

- Software Workflow : Data collection with Bruker D8 VENTURE, refinement via SHELXL-2018/3, and visualization using Olex2 .

Q. What spectroscopic techniques are employed to validate the compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., ethoxy protons at δ ~1.3–1.5 ppm; aromatic protons at δ ~6.8–7.4 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ at m/z 268.0952 for C₁₁H₁₃NO₅) .

- IR Spectroscopy : Peaks at ~1680 cm⁻¹ (amide C=O) and ~3200 cm⁻¹ (N–H stretch) confirm functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. anti-inflammatory effects)?

- Methodological Answer : Discrepancies may arise from differences in assay conditions, cell lines, or compound purity. Strategies include:

- Standardized Assays : Replicate studies using identical cell lines (e.g., MCF-7 for breast cancer) and protocols.

- Dose-Response Analysis : Compare EC₅₀ values across studies; variations >10-fold suggest methodological inconsistencies.

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites influencing outcomes .

Q. What computational approaches predict the compound’s interaction with biological targets, and how do they align with experimental data?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Predict binding to inflammatory mediators (e.g., TNF-α or COX-2) with affinity scores ≤ -8.0 kcal/mol.

- Molecular Dynamics Simulations (GROMACS) : Assess stability of hydrogen bonds (e.g., between the amide group and Arg120 of COX-2) over 100-ns trajectories.

- Validation : Correlate computational binding energies with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies optimize the synthetic yield of this compound while minimizing side products?

- Methodological Answer :

- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation steps; Pd/C may reduce over-reduction of the amide group.

- Solvent Optimization : Replace EtOH with DMF to enhance solubility of intermediates during coupling reactions.

- In Situ Monitoring : Use HPLC to track intermediate formation and adjust reaction times dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.